molecular formula C18H24N4O B2378740 [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone CAS No. 2320885-92-3

[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone

Cat. No. B2378740
M. Wt: 312.417
InChI Key: NYZNYZNBHMVELZ-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMP is a piperidine derivative that is commonly used as a reagent in organic chemistry and as a precursor in the synthesis of other compounds. The purpose of

Mechanism Of Action

The mechanism of action of [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act as a chelating agent, binding to metal ions in biological samples and facilitating their detection. [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.

Biochemical And Physiological Effects

[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under a variety of conditions, and its ability to selectively bind to metal ions. However, [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone also has several limitations, including its potential toxicity and the need for specialized equipment for its detection and analysis.

Future Directions

There are several future directions for research on [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone, including the development of new synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in materials science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone and its potential side effects.

Synthesis Methods

[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 3-dimethylaminophenyl magnesium bromide with 2-methyl-3-pyrazolyl ketone, or the reaction of 3-dimethylaminophenylacetic acid with 2-methyl-3-pyrazolyl hydrazine. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 152-154°C.

Scientific Research Applications

[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

[3-(dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-20(2)15-8-6-7-14(13-15)18(23)22-12-5-4-9-17(22)16-10-11-19-21(16)3/h6-8,10-11,13,17H,4-5,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNYZNBHMVELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC(=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone

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